Fmoc-NH-ethyl-SS-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

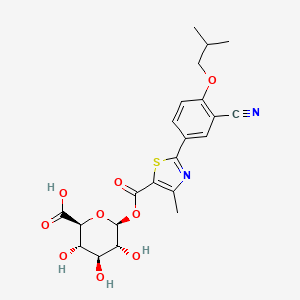

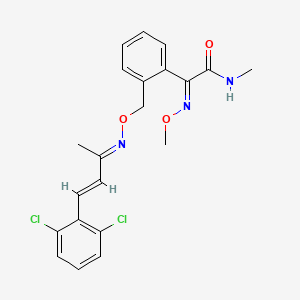

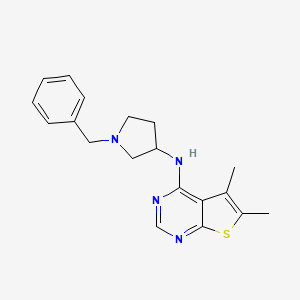

Fmoc-NH-ethyl-SS-propionic acid is a cleavable linker compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an ethyl group on the alpha-carbon, and a disulfide bond between two propionic acid residues . The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can be used for further conjugations .

Mechanism of Action

Target of Action

Fmoc-NH-ethyl-SS-propionic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

This compound acts as a cleavable linker . This linker is attached to the antibody and the cytotoxic drug . The Fmoc (fluorenylmethyloxycarbonyl) group in the compound is a protective group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the synthesis of ADCs . The compound reacts with amine-bearing molecules to form a cleavable linker . This linker is then attached to the antibody and the cytotoxic drug . When the ADC is internalized into the cancer cell, the linker is cleaved, releasing the cytotoxic drug to exert its anti-cancer effects .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely dependent on the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC would be influenced by factors such as the characteristics of the antibody, the cytotoxic drug, and the linker .

Result of Action

The result of the action of this compound is the successful synthesis of an ADC . The ADC, once internalized into a cancer cell, can release its cytotoxic drug to kill the cell . This makes ADCs a powerful tool in targeted cancer therapy .

Action Environment

The action of this compound, and the ADCs it helps to create, can be influenced by various environmental factors. These include the pH of the environment, which can affect the cleavage of the linker , and the presence of certain enzymes in the target cell, which can also influence the release of the cytotoxic drug . The stability, efficacy, and action of the ADC can thus vary depending on these and other factors .

Biochemical Analysis

Biochemical Properties

Fmoc-NH-ethyl-SS-propionic acid plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with various biomolecules, including enzymes and proteins, to form conjugates . The nature of these interactions is primarily covalent bonding, which occurs when this compound reacts with amine-bearing molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of its role as an ADC linker . As part of an ADC, this compound can influence cell function by enabling the targeted delivery of cytotoxic drugs to cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavable nature, which allows it to release the attached drug in the target cell . This cleavage usually occurs under certain conditions within the cell, such as a change in pH or the presence of specific enzymes . The released drug can then exert its effects, which may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time . As a cleavable linker, it is designed to remain stable until it reaches the target cell, where it is then degraded to release the attached drug . Long-term effects on cellular function are typically a result of the action of the released drug rather than the linker itself .

Metabolic Pathways

As a synthetic compound used in the production of ADCs, it is not naturally present in biological systems and therefore does not participate in typical metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its role as part of an ADC . The ADC is designed to be selectively taken up by target cells, often through receptor-mediated endocytosis . Once inside the cell, the linker is cleaved, and the drug is released .

Subcellular Localization

The subcellular localization of this compound is determined by the properties of the ADC it is part of . After the ADC is internalized by the cell, the linker and its attached drug are typically localized to the lysosome or endosome, where the linker is cleaved, and the drug is released .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-ethyl-SS-propionic acid typically involves the following steps:

Fmoc Protection: The amino group is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Disulfide Bond Formation: The disulfide bond is introduced by reacting the protected amine with a disulfide-containing reagent such as 2,2’-dithiodipyridine.

Propionic Acid Introduction: The propionic acid moiety is introduced through esterification or amidation reactions using appropriate reagents like propionic anhydride or propionyl chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Cleavage Reactions: The Fmoc protecting group can be removed under basic conditions, such as with piperidine, to yield a free amine.

Conjugation Reactions: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.

Common Reagents and Conditions:

Basic Conditions: Piperidine for Fmoc deprotection.

Coupling Reagents: DCC or EDC for amide bond formation.

Major Products:

Free Amine: Obtained after Fmoc deprotection.

Amide Bonds: Formed through conjugation reactions with carboxylic acids or activated esters.

Scientific Research Applications

Fmoc-NH-ethyl-SS-propionic acid is widely used in scientific research, particularly in the field of antibody-drug conjugates (ADCs). Its applications include:

Chemistry: Used as a cleavable linker in the synthesis of complex molecules.

Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the conjugation of biomolecules.

Medicine: Integral in the development of targeted cancer therapies through ADCs.

Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes

Comparison with Similar Compounds

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable linker used in ADC synthesis.

Fmoc-Gly-Gly-OH: A cleavable linker with a glycine-glycine spacer.

Succinic anhydride: A non-cleavable linker used in ADC synthesis

Uniqueness: Fmoc-NH-ethyl-SS-propionic acid is unique due to its disulfide bond, which allows for selective cleavage under reducing conditions. This feature makes it particularly useful in the targeted delivery of drugs in ADCs, where the disulfide bond can be cleaved in the reductive environment of cancer cells .

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHUKQIBGGQHPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

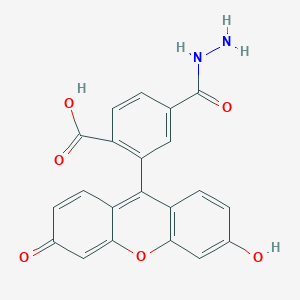

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)